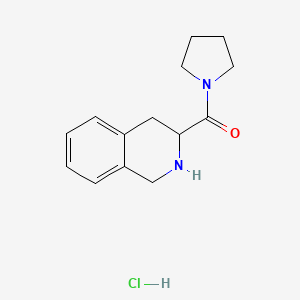

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound that features a pyrrolidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

Construction of the Tetrahydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of the Two Moieties: The pyrrolidine ring is then coupled with the tetrahydroisoquinoline moiety using reagents such as pyrrolidinecarbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the primary applications of 3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is its role as a selective κ-opioid receptor agonist. Research indicates that compounds in this class can provide effective analgesia while minimizing the side effects commonly associated with traditional opioid medications like morphine.

- Mechanism of Action : The compound exhibits high selectivity for κ-opioid receptors, which are implicated in pain modulation. Unlike μ-opioid receptor agonists, κ-receptor agonists are associated with lower risks of addiction and dependence .

- Preclinical Studies : In mouse models, this compound demonstrated significant analgesic activity without the adverse effects typical of conventional opioids .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. Its ability to modulate neurotransmitter systems suggests possible applications in treating neurodegenerative diseases.

- Cognitive Function : Studies have indicated that compounds similar to this one may improve cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease by influencing phosphodiesterase activity .

Treatment of Substance Use Disorders

The compound's κ-opioid receptor agonism has been explored for its potential in treating substance use disorders. It may help alleviate withdrawal symptoms and reduce cravings associated with cocaine and morphine addiction.

- Clinical Relevance : By acting on the κ-opioid receptors, this compound could offer a therapeutic avenue for managing withdrawal symptoms without reinforcing addictive behaviors .

Data Tables

Case Study 1: Analgesic Efficacy in Mouse Models

A study evaluated the analgesic properties of this compound using various pain models in mice. The results showed that the compound significantly reduced pain responses compared to control groups without causing sedation or addiction-related behaviors.

Case Study 2: Cognitive Enhancement

In a controlled study involving rats with induced cognitive deficits (e.g., through PCP administration), administration of the compound resulted in improved performance in cognitive tasks such as the Wisconsin Card Sorting Test. This suggests potential utility in treating cognitive impairments associated with schizophrenia .

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, altering their activity and leading to various biological effects . The tetrahydroisoquinoline moiety can enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

Tetrahydroisoquinoline: A compound with a similar tetrahydroisoquinoline moiety.

Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of the pyrrolidine ring and tetrahydroisoquinoline moiety, which provides a distinct set of chemical and biological properties . This combination allows for enhanced binding affinity and specificity, making it a valuable compound in drug discovery and development .

Biologische Aktivität

3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 135709-67-0) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H18N2O·HCl

- Molecular Weight : 266.77 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a pyrrolidine carbonyl substituent, which is essential for its biological activity.

1. Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer properties. A study highlighted that compounds structurally similar to this compound can inhibit Bcl-2 family proteins, crucial for cancer cell survival. Specifically, one derivative demonstrated an IC50 of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

2. Neuroprotective Effects

The neuroprotective potential of THIQ compounds has been well-documented. Studies suggest that these compounds can mitigate neurodegenerative processes by exhibiting anti-inflammatory and antioxidative properties. For instance, THIQ derivatives have been shown to reduce amyloid-beta levels in Alzheimer's disease models and modulate tau phosphorylation . This makes them promising candidates for treating neurodegenerative disorders.

3. Antiviral Activity

Recent developments have identified THIQ derivatives as potential antiviral agents. Some compounds have shown inhibitory effects on HIV-1 integrase at low micromolar concentrations, indicating their potential in antiviral therapy . The structural modifications in the THIQ framework can significantly enhance their binding affinity and selectivity against viral targets.

Case Study 1: Anticancer Activity

A series of substituted THIQ derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study revealed that specific modifications to the pyrrolidine moiety enhanced the binding affinity to apoptotic proteins and increased cytotoxicity against cancer cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.2 | Bcl-2 inhibition |

| Compound B | 10.5 | Induction of apoptosis |

| Compound C | 7.8 | Cell cycle arrest |

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In vitro studies using N2a/APP cells demonstrated that treatment with THIQ derivatives significantly reduced amyloid-beta production and tau hyperphosphorylation.

| Treatment | Aβ42 Concentration Reduction (%) | Tau Phosphorylation Level |

|---|---|---|

| Control | - | High |

| Dauricine | 75% | Reduced |

| THIQ Derivative X | 80% | Significantly Reduced |

Eigenschaften

IUPAC Name |

pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13;/h1-2,5-6,13,15H,3-4,7-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFHGQJHWKKYHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135709-67-0 |

Source

|

| Record name | Methanone, 1-pyrrolidinyl(1,2,3,4-tetrahydro-3-isoquinolinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135709-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.